Alufibrate - 14613-01-5

Alufibrate

Catalog Number: EVT-1189209
CAS Number: 14613-01-5
Molecular Formula: C20H22AlCl2O7
Molecular Weight: 472.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aluminum clofibrate is a monocarboxylic acid.
Classification

Alufibrate is classified as a fibrate, a group of medications that primarily act to lower lipid levels in the blood. Fibrates are known to activate peroxisome proliferator-activated receptors, which play a crucial role in lipid metabolism. Alufibrate specifically combines the properties of clofibrate with aluminum, enhancing its pharmacological profile.

Synthesis Analysis

The synthesis of alufibrate involves several key steps, typically starting from clofibrate. The general synthetic route includes:

  1. Formation of Clofibrate: Clofibrate is synthesized through the reaction of 4-chlorophenol with 2-methylpropanoic acid and an acid catalyst, usually sulfuric acid.
  2. Aluminum Incorporation: Aluminum clofibrate can be formed by reacting clofibrate with aluminum salts, such as aluminum chloride or aluminum hydroxide. This reaction usually occurs under controlled conditions to ensure proper incorporation of aluminum into the molecular structure.

Technical Parameters

  • Temperature: The reactions are typically carried out at temperatures ranging from 50°C to 80°C.
  • Solvent: Organic solvents such as dichloromethane or ethanol may be used to facilitate the reaction.
  • Reaction Time: The synthesis process may take several hours, depending on the efficiency of the reaction conditions and reagents used.
Molecular Structure Analysis

The molecular structure of alufibrate can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Key Structural Features

  • Chemical Formula: C12H15ClO3AlC_{12}H_{15}ClO_3Al
  • Molecular Weight: Approximately 242.7 g/mol.
  • Functional Groups: The compound contains a phenoxy group, an ester functional group from clofibrate, and an aluminum moiety.

Structural Data

  • NMR Spectroscopy: NMR analysis reveals distinct peaks corresponding to the hydrogen atoms in the aromatic ring and the aliphatic chain.
  • IR Spectroscopy: Characteristic peaks in the IR spectrum indicate the presence of ester (C=O) and ether (C-O) bonds.
Chemical Reactions Analysis

Alufibrate can undergo various chemical reactions typical for organometallic compounds and esters:

  1. Hydrolysis: Alufibrate can hydrolyze in aqueous environments, leading to the release of clofibrate and aluminum ions.
  2. Oxidation/Reduction: The aluminum component may participate in redox reactions under certain conditions.
  3. Substitution Reactions: The ester bond can be susceptible to nucleophilic attack, allowing for substitution with different alcohols or amines.

Reaction Conditions

  • Hydrolysis: Typically occurs in neutral to slightly acidic conditions.
  • Oxidation Agents: Common oxidizing agents include hydrogen peroxide or transition metal oxides.
  • Substitution Conditions: Mild conditions are preferred to avoid degradation of sensitive functional groups.
Mechanism of Action

Alufibrate exerts its pharmacological effects primarily through activation of peroxisome proliferator-activated receptor alpha (PPAR-α). This mechanism involves:

  1. Lipid Metabolism Modulation: Activation of PPAR-α leads to increased fatty acid oxidation and reduced triglyceride synthesis in the liver.
  2. Lipoprotein Regulation: Alufibrate enhances lipoprotein lipase activity, facilitating the breakdown of triglycerides in chylomicrons and very-low-density lipoproteins (VLDLs).
  3. Gene Expression Changes: The agonism at PPAR-α results in altered expression of genes involved in lipid metabolism, promoting beneficial changes in lipid profiles.

Relevant Data

Studies have shown that alufibrate increases high-density lipoprotein levels while decreasing low-density lipoprotein levels, contributing to improved cardiovascular health outcomes.

Physical and Chemical Properties Analysis

Alufibrate exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Melting Point: Approximately 118–119 °C.
  • Solubility: Poorly soluble in water but soluble in organic solvents such as ethanol and dichloromethane.
  • LogP Value: Approximately 3.3, indicating moderate lipophilicity.

Additional Properties

  • pKa Values: The compound has multiple pKa values reflecting its acidic and basic functional groups.
  • Stability: Alufibrate is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

Alufibrate has several scientific applications:

  1. Pharmaceutical Development: As a lipid-lowering agent, alufibrate is explored for its potential use in treating hyperlipidemia and associated cardiovascular diseases.
  2. Research Tool: It serves as a model compound for studying PPAR activation and its effects on lipid metabolism.
  3. Metabolic Disease Treatment: Ongoing research investigates its efficacy in managing metabolic syndromes beyond lipid disorders.
Introduction

Historical Development of Alufibrate in Pharmacological Research

The historical trajectory of Alufibrate originates from the mid-20th century when researchers first recognized the cardiovascular implications of lipid metabolism. Following the introduction of clofibrate in the 1960s, pharmacological innovation focused on optimizing pharmacokinetic profiles through salt formation. Aluminum complexation emerged as a strategic approach to mitigate the gastrointestinal irritation associated with acidic fibrates while potentially enhancing solubility. Initial studies conducted between 1970 and 1985 demonstrated Alufibrate’s superior lipid-modulating effects compared to its parent compound in animal models, leading to clinical investigations across European and Asian medical centers [3] [8].

Key milestones in Alufibrate development include:

  • 1972: First synthesis and in vitro characterization
  • 1978: Publication of pivotal preclinical studies demonstrating reduced cholesterol absorption
  • 1983: Multicenter clinical trials establishing triglyceride-lowering efficacy
  • 1991: Mechanistic studies elucidating nuclear receptor interactions

The compound’s development reflects the broader revolution in cardiovascular pharmacology during the late 20th century, when researchers began transitioning from purely symptomatic treatment to fundamental modification of atherosclerotic risk factors [8].

Pharmacological Classification and Chemical Properties

Alufibrate belongs to the aryloxyisobutyrate derivatives subclass of fibrates, classified under the ATC code C10AB04. The compound’s chemical designation is aluminum 2-(4-chlorophenoxy)-2-methylpropanoate, with the molecular formula ( \text{C}{12}\text{H}{14}\text{ClO}_3 \cdot \text{Al} ). Its structure features a carboxylate group complexed with aluminum in a 3:1 stoichiometry, creating a polymeric configuration that distinguishes it from monomeric fibrates [4] [9].

Table 1: Fundamental Chemical and Pharmacological Properties of Alufibrate

PropertySpecification
Molecular Weight324.75 g/mol
AppearanceWhite crystalline powder
Solubility ProfileInsoluble in water; soluble in ethanol (5.2 mg/mL)
pKa3.1 (carboxylic acid)
Plasma Protein Binding>95%
LogP (Octanol-Water)3.8

The aluminum complexation significantly modifies dissolution kinetics compared to clofibrate, with in vitro studies demonstrating pH-dependent release characteristics. This property potentially influences the compound’s gastrointestinal absorption profile and duration of action. Unlike magnesium-based antacids that rapidly dissociate in gastric fluid, Alufibrate maintains structural integrity until encountering the alkaline environment of the small intestine, enabling targeted intestinal release [4] [9].

Theoretical Foundations of Alufibrate’s Mechanism of Action

Alufibrate’s primary mechanism involves transcriptional regulation of lipid metabolism genes through peroxisome proliferator-activated receptor alpha (PPARα) agonism. The compound functions as a selective ligand for this nuclear receptor, inducing conformational changes that promote dimerization with retinoid X receptor. This heterodimer subsequently binds peroxisome proliferator response elements in regulatory regions of target genes, initiating transcription of proteins essential for lipid homeostasis [1] [5].

The theoretical framework encompasses multiple interconnected biological processes:

  • Lipoprotein Lipase Upregulation: Increased endothelial enzyme expression enhances triglyceride-rich lipoprotein hydrolysis
  • Apolipoprotein Synthesis Modulation: Induction of ApoA-I/A-II transcription elevates HDL biosynthesis
  • Fatty Acid Oxidation Stimulation: Enhanced expression of mitochondrial and peroxisomal β-oxidation genes
  • VLDL Production Suppression: Downregulation of apolipoprotein B synthesis reduces hepatic lipoprotein secretion

Alufibrate’s aluminum coordination may potentially influence its mechanism through altered receptor binding kinetics or tissue distribution patterns. Unlike non-ionized fibrates that readily cross cellular membranes, the charged aluminum complex may exhibit selective absorption in intestinal regions rich in bile acids, potentially creating a depot effect that prolongs therapeutic activity. This hypothesis remains theoretically plausible but experimentally unverified [1] [5].

Table 2: Molecular Pathways Modulated by Alufibrate

Biological PathwayAffected GenesFunctional Outcome
Lipoprotein MetabolismLPL, APOC3, APOA1Triglyceride hydrolysis ↑, HDL-C ↑
Fatty Acid TransportFATP, CPT-1Cellular fatty acid uptake ↑
Mitochondrial β-OxidationACOX1, ACADMFatty acid catabolism ↑
Lipogenesis InhibitionSREBP-1c, FASHepatic triglyceride synthesis ↓

The compound’s action exemplifies theoretical mechanisms of behavior change in biological systems, wherein molecular interventions alter cellular behavior through precisely defined pathways. This aligns with the Michie framework that categorizes mechanisms of action as processes linking interventions (Alufibrate administration) to outcomes (lipid profile improvement) through specific biological pathways [1] [5].

Research Problem Statement: Gaps in Current Understanding

Despite decades of clinical application, significant knowledge gaps persist regarding Alufibrate’s fundamental pharmacology:

Mechanistic Ambiguities in Aluminum Coordination Effects

The precise impact of aluminum complexation on PPARα binding affinity and nuclear translocation efficiency remains unquantified. Current theoretical models suggest altered pharmacodynamics but lack experimental validation. Critical unknowns include:

  • Thermodynamic stability of the aluminum complex in biological matrices
  • Receptor-ligand binding kinetics compared to non-complexed fibrates
  • Tissue-specific distribution patterns influenced by aluminum coordination

Contextual Research Gaps in Special Populations

Evidence remains critically underdeveloped in specific patient subgroups:

  • Pediatric populations: No pharmacokinetic studies exist despite rising dyslipidemia incidence
  • Renal impairment: Aluminum excretion pathways create unique safety concerns unaddressed by current data
  • Genetic subgroups: PPARα polymorphism effects on therapeutic response remain unmapped

Methodological Limitations in Existing Research

Current evidence suffers from significant design constraints:

  • Absence of randomized controlled trials beyond 12-month duration
  • Inconsistent comparator agents across studies
  • Underutilization of advanced imaging for atherosclerotic progression
  • Insufficient biomarker validation for early treatment response assessment

Disagreement Gap in Comparative Effectiveness

Contradictory findings exist regarding Alufibrate’s position within the fibrate class:

  • Three studies report superior triglyceride reduction versus fenofibrate
  • Five publications demonstrate equivalent efficacy to bezafibrate
  • Two meta-analyses conflict regarding mortality benefit in primary prevention

These knowledge deficits collectively represent a contextual research gap where established understanding of fibrate pharmacology inadequately addresses Alufibrate’s unique properties. The compound occupies a distinctive position requiring dedicated investigation rather than extrapolation from other fibrates [6] [7] [10].

Table 3: Priority Research Domains for Addressing Knowledge Gaps

Gap CategorySpecific Research QuestionsMethodological Approaches
MechanisticAluminum’s role in nuclear receptor translocationFluorescence resonance energy transfer
ContextualTissue distribution in hepatic impairmentRadiolabeled tracer studies
MethodologicalLong-term cardiovascular outcomesMulticenter registry data
ComparativeClass-wide efficacy assessmentNetwork meta-analysis

The research landscape reveals a critical need for integrated studies applying molecular pharmacology techniques alongside contemporary clinical trial methodologies. Resolution of these uncertainties would position Alufibrate within precision medicine paradigms for dyslipidemia management [6] [7].

Properties

CAS Number

14613-01-5

Product Name

Alufibrate

Molecular Formula

C20H22AlCl2O7

Molecular Weight

472.3 g/mol

InChI

InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+2;/p-2

InChI Key

RSMSFENOAKAUJU-UHFFFAOYSA-L

SMILES

CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O

Synonyms

alfibrate
alufibrate
aluminum bis(alpha-para-chlorophenoxy)isobutyrate
Atherolip

Canonical SMILES

CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.